2-Brom-ethylchloroformiat

Übersicht

Beschreibung

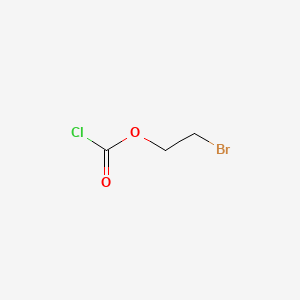

2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .

Synthesis Analysis

The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .Molecular Structure Analysis

The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis

2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

Organische Synthese: Aminschutzgruppe

2-Brom-ethylchloroformiat: wird in der organischen Synthese zur Einführung der BEOC-Aminschutzgruppe verwendet . Diese Schutzgruppe ist besonders wertvoll, da sie nach Modifikation mit tert-Phosphinen mit verdünnter Base oder nach Modifikation mit Trimethylstannyl-Lithium mit Fluoridionen gespalten werden kann . Diese doppelte Spaltungsoption bietet Flexibilität in nachfolgenden Syntheseschritten.

Metabonomische Profilerstellung

In der analytischen Chemie, insbesondere in der Metabonomik, dient This compound als Derivatisierungsmittel für die gaschromatographisch-massenspektrometrische (GC-MS) Profilerstellung . Es ermöglicht die Behandlung von Urinproben in wässriger Phase, wodurch die Analyse über einen breiten Bereich von Verbindungen und Urinproben optimiert und validiert wird .

Pharmazeutische Forschung: Einführung von Schutzgruppen

In der pharmazeutischen Forschung wird This compound zur Einführung von Schutzgruppen während der Synthese komplexer Moleküle verwendet . Die Fähigkeit, diese Gruppen einzuführen und später wieder zu entfernen, ist entscheidend für den schrittweisen Aufbau von Pharmazeutika.

Polymerchemie: Modifikator

Die Verbindung findet in der Polymerchemie Anwendung als Modifikator. Sie kann verwendet werden, um bestimmte funktionelle Gruppen in Polymere einzuführen, die ihre Eigenschaften verändern und sie für bestimmte Anwendungen geeignet machen können .

Biochemie: Neurotransmittervorläufer

In der Biochemie wurde This compound bei der Synthese von photolabilen Vorläufern von Neurotransmittern verwendet . Diese Vorläufer können schnell photolysiert werden, um aktive Neurotransmitter freizusetzen, was bei der Untersuchung von neuronalen Rezeptoren und ihrer Kinetik hilft.

Umweltsicherheit: Umgang und Entsorgung

Obwohl es keine direkte Anwendung in der Forschung hat, ist die Kenntnis des sicheren Handlings und der Entsorgung von This compound aufgrund seiner Reaktivität und des potenziellen Umwelteinflusses unerlässlich . Richtige Verfahren gewährleisten die Sicherheit der Forscher und minimieren Umweltverschmutzung.

Analytische Chemie: Derivatisierungsmittel

This compound: wird auch als Derivatisierungsmittel in der analytischen Chemie verwendet, um polare Verbindungen in weniger polare, flüchtigere Derivate umzuwandeln, die dann mittels GC/MS analysiert werden können .

Probenvorbereitung: Veresterung

Bei der Probenvorbereitung für die Analyse kann This compound als Veresterungsmittel fungieren und verschiedene Substanzen in ihre Esterformen umwandeln, die oft stabiler und leichter zu analysieren sind .

Wirkmechanismus

Target of Action

The primary target of 2-Bromoethyl chloroformate is the amino group in organic compounds . It is used for the introduction of the BEOC-amino protecting group .

Mode of Action

2-Bromoethyl chloroformate interacts with its targets by forming carbamates . This interaction occurs when 2-Bromoethyl chloroformate reacts with amines . The resulting changes include the formation of a new compound, the BEOC-amino protecting group .

Biochemical Pathways

The affected pathway involves the reaction of 2-Bromoethyl chloroformate with amines to form carbamates . The downstream effects include the protection of the amino group, which can be cleaved with diluted base after modification with tert-phosphines .

Pharmacokinetics

It is known that 2-bromoethyl chloroformate is a prodrug that is metabolized in vivo to the active form, 2-bromoethyl alcohol . This active form inhibits DNA synthesis and cell division .

Result of Action

The molecular and cellular effects of 2-Bromoethyl chloroformate’s action include the inhibition of DNA synthesis and cell division . This is due to the action of its active form, 2-bromoethyl alcohol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromoethyl chloroformate. For instance, it is known that most chloroformates, including 2-Bromoethyl chloroformate, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture in the environment could potentially affect the stability of 2-Bromoethyl chloroformate.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromoethyl chloroformate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive bromoethyl and chloroformate groups. These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes. This covalent modification can alter the activity, stability, or localization of the target biomolecule. For example, 2-Bromoethyl chloroformate can be used to introduce protective groups in peptide synthesis, which are later removed under specific conditions to yield the desired peptide sequence .

Cellular Effects

The effects of 2-Bromoethyl chloroformate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoethyl chloroformate has been shown to inhibit DNA synthesis and cell division by forming covalent adducts with DNA . This inhibition can lead to cell cycle arrest and apoptosis in certain cell types, making it a potential antitumor agent. Additionally, the compound’s ability to modify proteins involved in signaling pathways can disrupt normal cellular communication and function.

Molecular Mechanism

At the molecular level, 2-Bromoethyl chloroformate exerts its effects through covalent modification of biomolecules. The bromoethyl group can react with nucleophilic sites on proteins, enzymes, and DNA, forming stable covalent bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, 2-Bromoethyl chloroformate can inhibit the activity of enzymes involved in DNA replication by covalently modifying key amino acid residues in the enzyme’s active site . Additionally, the chloroformate group can react with hydroxyl or amino groups on biomolecules, further contributing to the compound’s reactivity and ability to modify multiple targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoethyl chloroformate can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with long-term effects such as cell cycle arrest and apoptosis occurring over several days. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of 2-Bromoethyl chloroformate vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity and primarily exert its effects through covalent modification of target biomolecules. At higher doses, the compound can cause significant toxicity, including liver and kidney damage, due to its reactivity and ability to form covalent adducts with cellular macromolecules . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects.

Metabolic Pathways

2-Bromoethyl chloroformate is involved in several metabolic pathways, primarily through its conversion to 2-bromoethyl alcohol in vivo . This conversion is catalyzed by enzymes such as esterases, which hydrolyze the chloroformate group to yield the active alcohol. The active form can then inhibit DNA synthesis and cell division by forming covalent adducts with DNA. Additionally, the compound can interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2-Bromoethyl chloroformate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the nucleus, where it can exert its effects on DNA and other nuclear proteins. The compound’s distribution can also be influenced by its reactivity and ability to form covalent adducts with cellular macromolecules.

Subcellular Localization

The subcellular localization of 2-Bromoethyl chloroformate is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it can modify DNA and nuclear proteins, leading to inhibition of DNA synthesis and cell division . Additionally, the compound can localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and signaling. The compound’s localization can be directed by targeting signals or post-translational modifications that direct it to specific organelles.

Eigenschaften

IUPAC Name |

2-bromoethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197395 | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4801-27-8 | |

| Record name | Carbonochloridic acid, 2-bromoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)